
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a tetrahydro-1,7-naphthyridine core. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyridine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
- 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives
Uniqueness
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is unique due to the specific position of the bromine atom and the tetrahydro-1,7-naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C8H10BrClN2 |
|---|---|
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-2-4-11-8-5-10-3-1-6(7)8;/h2,4,10H,1,3,5H2;1H |
Clave InChI |
LXLBKHCNVDPCCF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=NC=CC(=C21)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


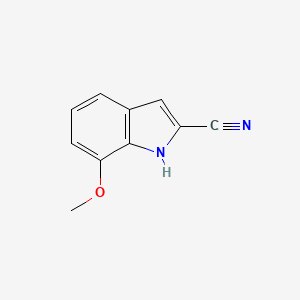
![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)
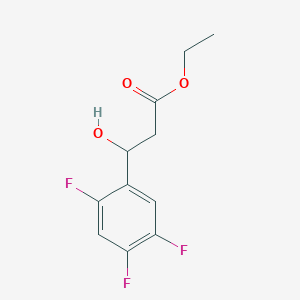
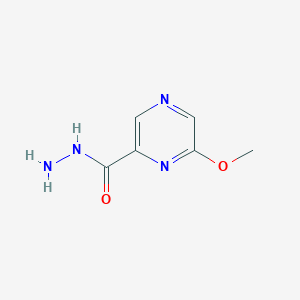
![5-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13674372.png)
![2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13674381.png)
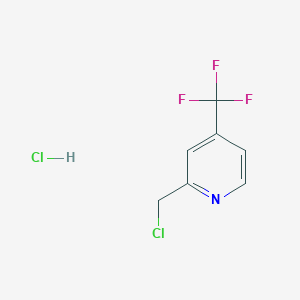
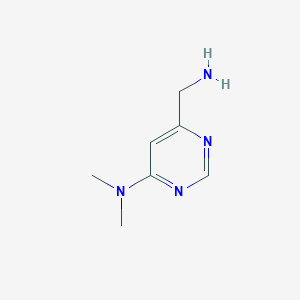





![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
